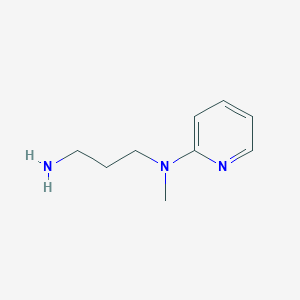

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine

Description

N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine is a tertiary amine characterized by a pyridin-2-yl group, a methyl group, and a 3-aminopropyl chain attached to a central nitrogen atom. The pyridine ring may confer aromaticity and basicity, while the aminopropyl chain provides flexibility for conjugation or chelation .

Propriétés

IUPAC Name |

N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(8-4-6-10)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNUACNSLSSKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604293 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93234-94-7 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine typically involves the reaction of pyridine with N-methyl-3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Pyridine} + \text{N-methyl-3-aminopropylamine} \rightarrow \text{N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production of this compound.

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Pyridine Nitrogen

The pyridin-2-yl group acts as a weak base (pKa ~1.5–2.5) but can participate in nucleophilic substitution or coordination reactions:

- Metal Coordination : The pyridine nitrogen forms complexes with transition metals (e.g., Cu, Pd) due to its lone pair, enabling catalytic applications .

- Electrophilic Substitution : Pyridine derivatives undergo nitration or halogenation at the 3- or 5-positions under acidic conditions .

Reactivity of the Tertiary Amine

The tertiary amine (N-methyl-N-aminopropyl) exhibits limited nucleophilicity but can participate in:

- Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts under mild conditions .

- Acid-Base Reactions : Protonation occurs in acidic media, forming water-soluble ammonium ions .

Primary Amine Reactivity

The terminal primary amine (-NH2) on the propyl chain is highly nucleophilic:

- Schiff Base Formation : Reacts with aldehydes/ketones to form imines, as seen in analogous systems .

- Acylation : Acetyl chloride or anhydrides yield acetamide derivatives .

Cross-Coupling and Cyclization

The pyridine ring facilitates cross-coupling reactions:

- Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts .

- Cyclization : Under oxidative conditions (e.g., I₂/TBHP), forms fused heterocycles via C–C bond cleavage .

Stability and Degradation

Applications De Recherche Scientifique

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(3-Aminopropyl)-2-pipecoline and N-(3-Aminopropyl)-2-pyrrolidinone

These compounds (Fig. 1A–B) share the N-(3-aminopropyl) moiety but replace the pyridin-2-yl group with heterocycles (piperidine or pyrrolidone rings). According to Physicochemical Problems of Mineral Process (2023), these resins exhibit Ag(I) sorption capacities of 105.4 mg/g and 117.8 mg/g, respectively, in synthetic chloride solutions. Their selectivity for Ag(I) over Pb(II) and Zn(II) highlights the role of heterocyclic substituents in metal ion coordination .

| Compound | Substituent | Ag(I) Sorption Capacity (mg/g) | Selectivity Notes |

|---|---|---|---|

| N-(3-Aminopropyl)-2-pipecoline | Piperidine ring | 105.4 | High Ag(I) selectivity over Pb(II) |

| N-(3-Aminopropyl)-2-pyrrolidinone | Pyrrolidone ring | 117.8 | Moderate Ag(I) selectivity |

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

This compound (CAS 2372-82-9) features a branched alkyl chain (dodecyl) instead of the pyridin-2-yl group. Its long hydrophobic chain likely reduces solubility in aqueous systems compared to the target compound, making it more suitable for surfactant applications or lipid membrane studies .

N-(3-Aminopropyl)cyclohexylamine

Replacing the pyridin-2-yl group with a cyclohexyl ring (Fig. 1C) introduces steric bulk and hydrophobicity. Cyclohexylamine derivatives are often used in corrosion inhibition or as chiral auxiliaries, whereas the pyridine-containing target compound may participate in hydrogen bonding or aromatic stacking interactions .

Pyridine-Containing Analogues

- N-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-ylpivalamide (): This derivative includes a silyl-protected hydroxyl group and a pivalamide terminus. Such modifications enhance stability for solid-phase synthesis, contrasting with the target compound’s free amine, which is reactive but less stable .

Functional and Application Comparisons

- Metal Sorption : The target compound’s pyridin-2-yl group may improve Ag(I) binding compared to saturated heterocycles in , though experimental verification is needed.

- Synthetic Utility: Unlike N-(3-aminopropyl)methacrylamides (used in polymer-drug conjugates; ), the target compound’s methyl group could reduce steric hindrance during polymerization.

- Toxicity Profile: While N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine lacks thorough toxicological data (), the pyridin-2-yl group in the target compound may introduce distinct biological activity risks.

Activité Biologique

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological evaluations, and specific case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine is with a molecular weight of approximately 135.23 g/mol. The compound features a pyridine ring substituted with an amino group and a propyl chain, contributing to its biological activity.

Synthesis

The synthesis of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine can be achieved through various methods, including the reaction of 2-pyridinecarboxaldehyde with 3-aminopropylmethylamine in the presence of reducing agents. This approach yields the target compound with good efficiency and purity.

Antimicrobial Activity

Research has shown that derivatives of aminopyridines, including N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine, exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on enzymes relevant to neurodegenerative diseases. For instance, in studies focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), certain derivatives showed promising inhibitory activity, suggesting potential applications in treating Alzheimer's disease . The most potent derivative exhibited an IC50 value of 34.81 µM against AChE, indicating a competitive profile compared to established inhibitors like donepezil.

Neuroprotective Effects

In vitro studies have demonstrated that N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine can enhance neuronal survival under oxidative stress conditions. This neuroprotective effect is attributed to the compound's ability to modulate neurotransmitter release and reduce apoptosis in neuronal cell lines.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses certain risks at higher doses. In animal models, administration of related compounds resulted in adverse effects such as diuresis and organ discoloration at elevated doses . These findings emphasize the need for careful dosage considerations in therapeutic applications.

The mechanism by which N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine exerts its biological effects involves several pathways:

- Acetylcholine Modulation : By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic signaling.

- Kinase Inhibition : Preliminary studies suggest that similar compounds may inhibit specific kinases involved in cellular signaling pathways, although detailed mechanisms remain to be elucidated .

Q & A

Basic: What are the optimal synthesis conditions for polymer resins functionalized with N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine?

Methodological Answer:

The compound is synthesized via microwave-assisted modification of a VBC/DVB copolymer (2 wt.% DVB). The copolymer is first swollen with N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine for 1 hour at room temperature, followed by microwave irradiation at 100 W for 10 minutes. Post-synthesis, the product is washed sequentially with acetone, acetone/water (1:1), and distilled water. Functionalization efficiency (69.2–88.3%) is validated via elemental analysis of chlorine and nitrogen content .

Basic: How is the structural integrity and functionalization efficiency of the compound validated in polymer matrices?

Methodological Answer:

Characterization involves:

- Elemental analysis (Cl and N content) to quantify VBC incorporation (83% yield) and amine functionalization .

- Water regain measurements to assess hydrophilicity, critical for sorption applications .

- FT-IR or NMR spectroscopy (not explicitly stated in evidence but inferred as standard practice) to confirm covalent bonding of the amine to the polymer backbone.

Advanced: What experimental parameters govern the Ag(I) sorption capacity of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine-modified resins?

Methodological Answer:

Key parameters include:

- pH : Optimal Ag(I) sorption occurs in chloride solutions, with competition from Cu(II), Pb(II), and Zn(II) minimized at pH < 3 .

- Kinetic modeling : Pseudo-first-order kinetics (R² > 0.99) best describe sorption, indicating chemisorption dominance .

- Competitive selectivity : The resin exhibits higher Ag(I) selectivity over Pb(II) in real leaching solutions, validated via ICP-OES analysis after batch sorption experiments .

Advanced: How does the Ag(I) sorption capacity of this compound compare to structurally analogous resins?

Methodological Answer:

Comparative studies show:

- N-(3-aminopropyl)-2-pipecoline resin : 105.4 mg Ag(I)/g.

- trans-1,4-diaminocyclohexane resin : 130.7 mg Ag(I)/g.

The lower capacity of the pyridin-2-ylamine derivative (exact value not provided in evidence) is attributed to steric hindrance from the methyl and pyridinyl groups, reducing accessibility of amine sites. Selectivity is enhanced via chelation with pyridinyl nitrogen .

Advanced: What methodologies are recommended to resolve contradictions in sorption data across different metal ion systems?

Methodological Answer:

- Competitive batch experiments : Conduct parallel sorption trials with mixed metal solutions (e.g., Ag(I), Cu(II), Pb(II)) to quantify distribution coefficients (Kd).

- XPS analysis : Validate binding mechanisms (e.g., Ag–N coordination vs. ion exchange) .

- Statistical fitting : Compare multiple kinetic models (pseudo-first-order, Langmuir) to identify dominant mechanisms under varying pH and ionic strength .

Advanced: How can researchers optimize the compound’s selectivity for Ag(I) in complex matrices?

Methodological Answer:

- Pre-treatment : Use ion-exchange pre-concentration to remove competing cations (e.g., Cu(II)) .

- Functional group tuning : Introduce electron-withdrawing substituents on the pyridine ring to enhance Ag(I) affinity via stronger Lewis acid-base interactions.

- Column chromatography : Test dynamic sorption efficiency in continuous flow systems, monitoring breakthrough curves to optimize resin bed height and flow rate .

Basic: What safety protocols are critical when handling N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

- First aid : In case of exposure, rinse with water for 15 minutes and seek medical attention. Safety data for analogous compounds (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) suggest potential irritancy .

Advanced: What spectroscopic techniques can elucidate the coordination chemistry of this compound with transition metals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.